molecular formula C13H15N5O B2985991 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea CAS No. 1396861-25-8

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2985991
CAS No.: 1396861-25-8
M. Wt: 257.297
InChI Key: NUFVMGVZBVDLGP-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s difficult to speculate on the mechanism of action of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea" .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without more information, it’s difficult to provide details on the safety and hazards of "1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea" .

Future Directions

The future directions for research on a compound like “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea” would depend on its properties and potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-(dimethylamino)pyrimidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, making it more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of a dimethylamino group and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-18(2)12-14-8-11(9-15-12)17-13(19)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFVMGVZBVDLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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